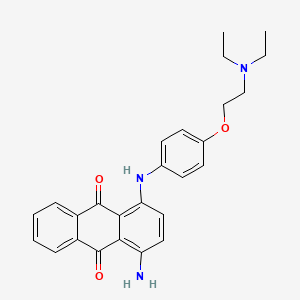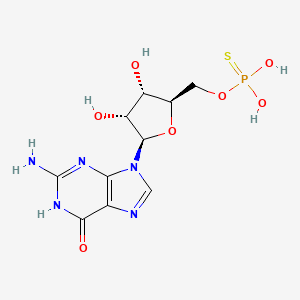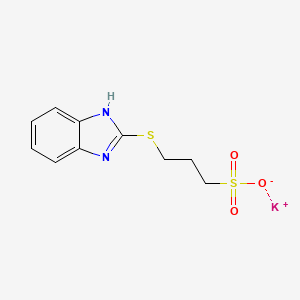
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate is a chemical compound with the molecular formula C10H11KN2O3S2 and a molecular weight of 310.43424 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring, a thioether linkage, and a sulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate typically involves the reaction of 2-mercaptobenzimidazole with 3-chloropropanesulphonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzimidazole ring can undergo reduction reactions under specific conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields of research.
Applications De Recherche Scientifique
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The thioether and sulphonate groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-Mercaptobenzimidazole: Lacks the sulphonate group but shares the benzimidazole and thioether moieties.
3-Chloropropanesulphonic acid: Contains the sulphonate group but lacks the benzimidazole ring.
Potassium benzimidazole sulphonate: Similar structure but with variations in the linkage and substituents.
Uniqueness
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate is unique due to its combination of a benzimidazole ring, thioether linkage, and sulphonate group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various research applications.
Propriétés
Numéro CAS |
94231-61-5 |
|---|---|
Formule moléculaire |
C10H11KN2O3S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
potassium;3-(1H-benzimidazol-2-ylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C10H12N2O3S2.K/c13-17(14,15)7-3-6-16-10-11-8-4-1-2-5-9(8)12-10;/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15);/q;+1/p-1 |
Clé InChI |
UYHSNMZVVUTYKU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCCCS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


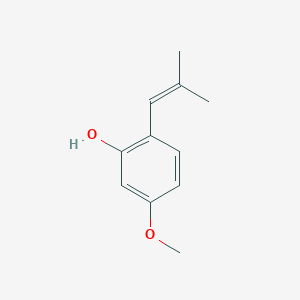
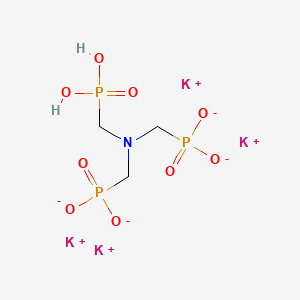

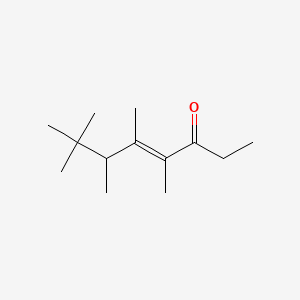

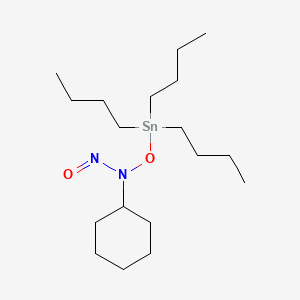
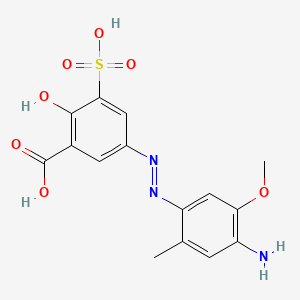
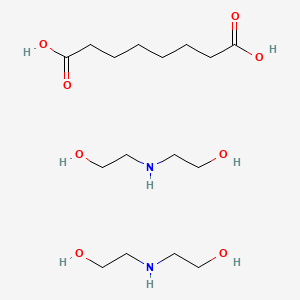
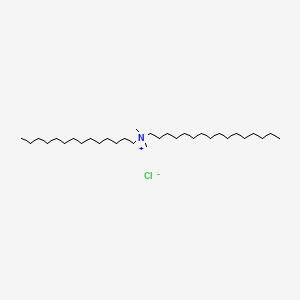
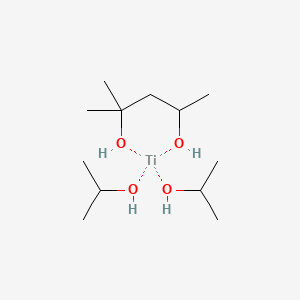
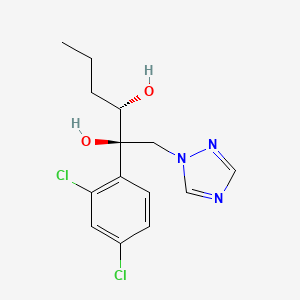
![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
